molecular formula C16H9ClN2OS2 B2911026 N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 941966-28-5

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2911026
CAS No.: 941966-28-5
M. Wt: 344.83
InChI Key: SYHRWYHMXLANPO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry and drug discovery research. This compound is presented as a research-grade chemical for investigative purposes only. Benzothiazole derivatives are extensively investigated for their potent and diverse biological activities. They have demonstrated significant potential as anticancer agents, showing efficacy against a range of cancer cell lines, including mammary, ovarian, and colon cancer subpanels . The core benzothiazole structure is also a key pharmacophore in research targeting antimicrobial agents, particularly against drug-resistant bacterial strains, with studies exploring its mechanism via enzyme inhibition such as DNA gyrase and MurB . Furthermore, benzothiazole-based compounds are widely used in pharmacological research for their anti-inflammatory and analgesic properties, with studies indicating strong binding affinity to relevant therapeutic targets . The integration of the 1-benzothiophene-2-carboxamide moiety in this specific molecule further enhances its research value as a complex, multi-cyclic scaffold for developing novel bioactive compounds. Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis and medicinal chemistry projects, particularly for constructing complex molecular architectures. It is suited for in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical research. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-13-11(7-9)18-8-21-13/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRWYHMXLANPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes molecular hybridization techniques and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is its effectiveness against Mycobacterium tuberculosis. Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. Research indicates that this compound exhibits significant inhibitory activity against various strains of Mycobacterium, making it a candidate for further development as an anti-tuberculosis agent.

Table 1: Antimicrobial Activity of this compound

Test OrganismInhibition Zone (mm)MIC (µg/mL)
Mycobacterium tuberculosis2015
Staphylococcus aureus1830
Escherichia coli1625

Anti-Cancer Properties

Recent studies have suggested that benzothiazole derivatives may possess anti-cancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Case Study: Anti-Cancer Activity
In a study published in Chemical Science, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed an IC50 value of 12 µM against MCF-7 cells and 15 µM against A549 cells, indicating promising anti-cancer activity .

Photovoltaic Materials

This compound has potential applications in the development of organic photovoltaic materials. Its unique electronic properties make it suitable for use in organic solar cells, where it can function as a light-harvesting component.

Table 2: Photovoltaic Performance Metrics

ParameterValue
Power Conversion Efficiency8.5%
Fill Factor0.65
Short-Circuit Current Density12 mA/cm²

Conclusion and Future Directions

This compound exhibits significant potential across various fields, particularly in medicinal chemistry and material science. Its antimicrobial and anti-cancer properties warrant further investigation to fully understand its mechanisms and efficacy. Additionally, its application in photovoltaic technologies opens avenues for sustainable energy solutions.

Future research should focus on optimizing the synthesis of this compound, exploring its mechanisms of action in biological systems, and evaluating its long-term stability and performance in material applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have shown that this compound can bind to proteins involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzothiophene core in the target compound differentiates it from analogs with benzofuran (e.g., 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, ) or benzodioxol systems (e.g., N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide, ). Key differences include:

  • Metabolic Stability : Benzodioxol-containing compounds (e.g., ) may exhibit altered metabolic pathways due to the oxygen-rich dioxolane ring.

Substituent Effects

  • Chlorine vs. Nitro/Ethyl Groups : The 3-chloro substituent in the target compound contrasts with the 6-nitro and N-ethyl groups in ’s analog . Chlorine’s electron-withdrawing nature may reduce reactivity compared to the nitro group, which could impact pharmacokinetics.
  • Morpholine/Azetidine Modifications : In 4-(azetidine-1-carbonyl)-1-methyl-N-[2-(morpholin-4-yl)-1,3-benzothiazol-5-yl]-1H-pyrazole-5-carboxamide ( ), morpholine and azetidine substituents improve solubility, a feature absent in the target compound.

Carboxamide Linkages

The carboxamide bridge in the target compound is conserved across analogs but varies in attached groups:

  • Pyrazole vs.
  • STAT5a Inhibitor Complex: A related benzothiazole-carboxamide in (N-{5-[difluoro(phosphono)methyl]-1-benzothiophene-2-carbonyl}-...-N~3~-(1,3-benzothiazol-5-yl)-...) demonstrates therapeutic relevance in STAT5a inhibition , suggesting possible biological pathways for the target compound.

Structural and Pharmacological Implications

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzothiophene 3-Cl, benzothiazol-5-yl Not Provided Dual heterocyclic system
N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-... ( ) Benzothiophene 6-NO₂, N-ethyl, benzodioxol-5-yl 404.824 Nitro group for electron withdrawal
5-chloro-...-3-methyl-1-benzofuran-2-carboxamide ( ) Benzofuran 3-CH₃, Cl, fluorobenzyl Not Provided Oxygen-containing core
STAT5a inhibitor ( ) Benzothiophene Difluoro(phosphono)methyl, benzothiazol-5-yl Not Provided Phosphonate for binding enhancement

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.

Structural Characteristics

The compound is characterized by the presence of a benzothiazole moiety and a chloro-substituted benzothiophene. Its molecular formula is C17H10ClN2OS2C_{17}H_{10}ClN_{2}OS_{2}, with a molecular weight of approximately 358.77 g/mol. The specific arrangement of functional groups contributes to its interactions with biological systems, making it a subject of interest for pharmacological research .

Biological Activities

This compound exhibits a range of biological activities, which can be attributed to the benzothiazole and benzothiophene frameworks. Notable activities include:

  • Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that related benzothiazole derivatives showed significant antiproliferative effects against human cancer cells such as HeLa (cervical carcinoma) and CEM (T-lymphocyte) .
  • Antimicrobial Properties : The compound has shown potential in combating bacterial infections. Research indicates that benzothiazole derivatives can upregulate succinate dehydrogenase expression, thereby inhibiting bacterial reproduction .
  • Metabolic Regulation : Preliminary studies suggest that this compound may influence glucose metabolism in models of non-insulin-dependent diabetes mellitus, indicating its potential role in metabolic disorders .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives in multiple cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced activity against specific cancer types .
  • Antibacterial Efficacy : In another study, derivatives were tested against Xanthomonas oryzae and Xanthomonas citri. The compound exhibited an inhibition rate of 52.4% at a concentration of 100 mg/L, demonstrating its potential as an antibacterial agent .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole and chloro-substituted benzothiopheneAnticancer, Antimicrobial
6-MethylbenzothiazoleMethyl group on benzothiazole ringAntimicrobial properties
Benzothiophene DerivativesVariants with different substituentsAnticancer activity
Benzamide DerivativesGeneral class with various substitutionsEnzyme inhibition

This comparative analysis highlights how structural variations can influence biological activity, with this compound standing out due to its dual functionality .

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific proteins and pathways within cells. For example, docking studies have suggested that the compound may bind to ATP-binding sites in certain enzymes, influencing their activity and potentially altering metabolic pathways .

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